molecular formula C20H18ClN3O3S B2486961 N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2,3-dimethoxybenzamide CAS No. 361166-99-6

N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2,3-dimethoxybenzamide

Cat. No.: B2486961
CAS No.: 361166-99-6
M. Wt: 415.89
InChI Key: OZFPGBIYIKZKSX-UHFFFAOYSA-N
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Description

N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2,3-dimethoxybenzamide is a useful research compound. Its molecular formula is C20H18ClN3O3S and its molecular weight is 415.89. The purity is usually 95%.
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Mechanism of Action

Biological Activity

N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2,3-dimethoxybenzamide is a complex organic compound with significant biological activity. This article explores its synthesis, biological properties, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The compound features a thieno[3,4-c]pyrazole core linked to a dimethoxybenzamide moiety. Its molecular formula is C21H20ClN3O3SC_{21}H_{20}ClN_{3}O_{3}S, with a molecular weight of approximately 438.9 g/mol. The presence of the 4-chlorophenyl group enhances its biological activity by influencing its interaction with various biological targets.

PropertyValue
Molecular FormulaC21H20ClN3O3S
Molecular Weight438.9 g/mol
StructureThieno[3,4-c]pyrazole + Dimethoxybenzamide

Anticancer Properties

Recent studies have highlighted the potential of this compound as an anticancer agent. Specifically, it has been tested against various cancer cell lines, including glioblastoma. In vitro assays demonstrated that the compound exhibits significant cytotoxicity against glioma cells while showing lower toxicity towards non-cancerous cells. This selectivity is crucial for therapeutic applications.

  • Inhibition of Kinases : The compound has been reported to inhibit key kinases involved in cancer progression, particularly AKT2 (PKBβ), which plays a significant role in glioma malignancy. Inhibition of AKT2 was associated with reduced cell viability and impaired neurosphere formation in patient-derived glioma stem cells .
  • Mechanism of Action : The mechanism involves the disruption of the AKT signaling pathway, which is often aberrantly activated in cancers. By targeting this pathway, the compound not only inhibits tumor growth but also induces apoptosis in cancer cells .

Other Biological Activities

Beyond its anticancer properties, this compound has shown promise in other areas:

  • Antimicrobial Activity : Preliminary investigations suggest that the compound may possess antimicrobial properties, although further studies are needed to establish its efficacy against specific pathogens.
  • Anti-inflammatory Effects : The structural characteristics of the compound indicate potential anti-inflammatory activity, making it a candidate for treating inflammatory diseases.

Study 1: Antiglioma Activity

A comprehensive study evaluated the effect of various thieno[3,4-c]pyrazole derivatives on glioblastoma cell lines. Among these derivatives, this compound demonstrated superior inhibitory effects on cell proliferation and induced significant apoptosis in U87MG and U251 cell lines. The study utilized both 2D and 3D culture systems to mimic tumor microenvironments more accurately.

Study 2: Kinase Inhibition Profile

In a kinase profiling study involving 139 purified kinases at the International Centre for Protein Kinase Profiling, the compound exhibited low micromolar activity against AKT2/PKBβ with an IC50 value around 12 μM. This specificity underscores its potential as a targeted therapeutic agent in oncology .

Properties

IUPAC Name

N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2,3-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN3O3S/c1-26-17-5-3-4-14(18(17)27-2)20(25)22-19-15-10-28-11-16(15)23-24(19)13-8-6-12(21)7-9-13/h3-9H,10-11H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZFPGBIYIKZKSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C(=O)NC2=C3CSCC3=NN2C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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